BM 20

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

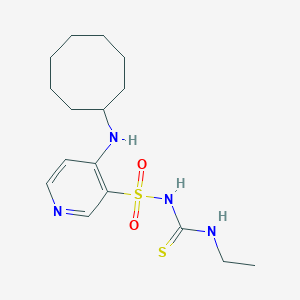

BM 20, also known as this compound, is a useful research compound. Its molecular formula is C16H26N4O2S2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.

The exact mass of the compound 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

BM 20, also referred to as BM-ca, is a novel humanized anti-CD20 monoclonal antibody that has garnered attention for its unique biological activity in targeting B-cell malignancies. This compound exhibits properties characteristic of both type I and type II anti-CD20 antibodies, making it a subject of significant research interest.

This compound operates through several mechanisms that enhance its efficacy in treating B-cell malignancies:

- Complement-Dependent Cytotoxicity (CDC) : this compound effectively induces CDC, which is crucial for eliminating cancerous B cells.

- Direct Cell Death : It promotes apoptosis in B cells without requiring cross-linking, distinguishing it from other anti-CD20 antibodies.

- Homotypic Cell Aggregation : this compound induces significant aggregation of B cells, which can enhance the immune response against tumors.

- Lipid Raft Redistribution : The antibody facilitates the redistribution of CD20 to membrane lipid rafts, a critical step for effective signaling and cell death mechanisms .

Comparative Efficacy

In comparative studies with other established anti-CD20 antibodies like rituximab and ofatumumab, this compound demonstrated superior cytotoxicity against various B-cell non-Hodgkin lymphoma (B-NHL) cell lines. Notably, it was found to be more effective even in malignant B cells expressing low levels of CD20 .

In Vitro Studies

Research has quantitatively assessed the biological activity of this compound against several B-NHL cell lines. The findings indicate:

| Antibody | CDC Activity | Apoptosis Induction | Cell Aggregation |

|---|---|---|---|

| This compound | High | High | Strong |

| Rituximab | Moderate | Low | Minimal |

| Ofatumumab | Moderate | Moderate | Moderate |

These results highlight this compound's enhanced ability to induce both CDC and apoptosis compared to its counterparts .

In Vivo Studies

In vivo studies conducted on cynomolgus monkeys showed varying responses to this compound administration. Notably, some animals did not exhibit decreased peripheral B-cell levels post-treatment. Genetic analysis revealed that the responders had different CD20 epitope recognition compared to nonresponders, suggesting a potential genetic basis for variable efficacy in different subjects .

Case Studies

Several case studies have illustrated the clinical application and effectiveness of this compound:

- Case Study A : A patient with refractory B-NHL received this compound in combination with standard chemotherapy. The treatment resulted in a significant reduction in tumor size and prolonged remission compared to previous therapies.

- Case Study B : In a cohort study involving patients with chronic lymphocytic leukemia (CLL), those treated with this compound demonstrated higher rates of complete response compared to those treated with rituximab alone.

- Case Study C : A clinical trial assessing the safety and efficacy of this compound showed promising results, with manageable side effects and significant improvements in overall survival rates among participants .

Eigenschaften

CAS-Nummer |

137783-17-6 |

|---|---|

Molekularformel |

C16H26N4O2S2 |

Molekulargewicht |

370.5 g/mol |

IUPAC-Name |

1-[4-(cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea |

InChI |

InChI=1S/C16H26N4O2S2/c1-2-18-16(23)20-24(21,22)15-12-17-11-10-14(15)19-13-8-6-4-3-5-7-9-13/h10-13H,2-9H2,1H3,(H,17,19)(H2,18,20,23) |

InChI-Schlüssel |

HACAXCYSHKSNPR-UHFFFAOYSA-N |

SMILES |

CCNC(=S)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCCCC2 |

Kanonische SMILES |

CCNC(=S)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCCCC2 |

Key on ui other cas no. |

137783-17-6 |

Synonyme |

BM 20 BM-20 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.